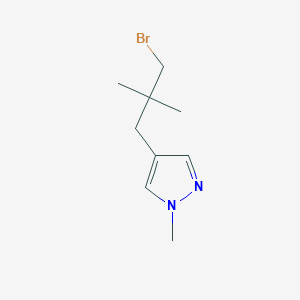
2,3-2H-Quinolin-2-one, 3,3,4,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-2H-Quinolin-2-one, 3,3,4,6-tetramethyl- is a derivative of quinolin-2-one, a compound known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of four methyl groups at positions 3, 3, 4, and 6 on the quinolin-2-one core structure, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-2H-Quinolin-2-one, 3,3,4,6-tetramethyl- typically involves the cyclization of appropriately substituted anilines with ketones. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reaction conditions often include the use of Lewis acids such as aluminum chloride or boron trifluoride as catalysts.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, which is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,3-2H-Quinolin-2-one, 3,3,4,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinolin-2,3-dione derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group, forming dihydroquinolin-2-one derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinolin-2,3-dione derivatives.
Reduction: Dihydroquinolin-2-one derivatives.
Substitution: Halogenated quinolin-2-one derivatives.
Scientific Research Applications
2,3-2H-Quinolin-2-one, 3,3,4,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-2H-Quinolin-2-one, 3,3,4,6-tetramethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor modulation, the compound can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-one: The parent compound, known for its broad range of biological activities.
3,4-Dihydroquinolin-2-one: A reduced form with different chemical properties and biological activities.
4-Hydroxyquinolin-2-one: A hydroxylated derivative with unique pharmacological properties.
Uniqueness
2,3-2H-Quinolin-2-one, 3,3,4,6-tetramethyl- is unique due to the presence of four methyl groups, which can enhance its lipophilicity, stability, and ability to interact with hydrophobic pockets in biological targets. This structural modification can lead to improved pharmacokinetic properties and increased potency in biological assays.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3,3,4,6-tetramethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H15NO/c1-7-5-8(2)10-9(6-7)13-11(14)12(10,3)4/h5-6H,1-4H3,(H,13,14) |
InChI Key |
PRODCVKCVCHMKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


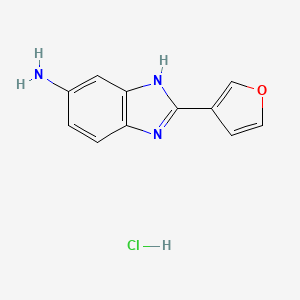
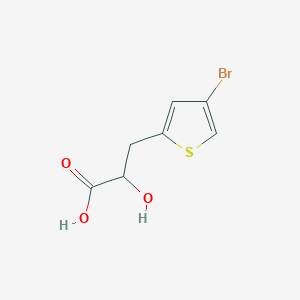
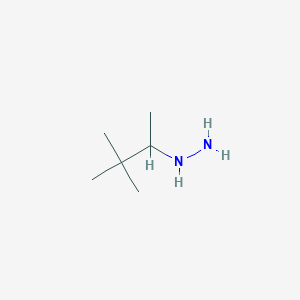
![1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13208070.png)

amine](/img/structure/B13208076.png)
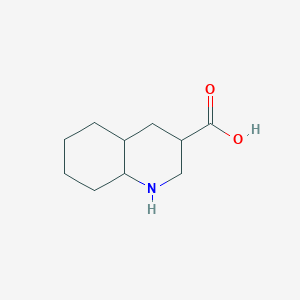
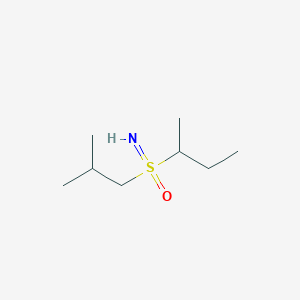
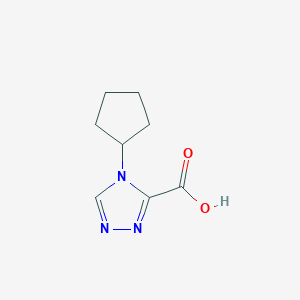
![2-Chloro-N-[(4-formylphenyl)methyl]acetamide](/img/structure/B13208086.png)
![(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13208106.png)
amine](/img/structure/B13208111.png)
![Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13208114.png)
